N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide
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Overview
Description
N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide is a chemical compound known for its unique structure and properties It consists of a butyl chain substituted with two 4-fluorophenyl groups and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide typically involves multiple steps. One common method starts with the preparation of 4,4-bis(4-fluorophenyl)butanoic acid, which is then converted to the corresponding alcohol using lithium aluminum hydride in the presence of potassium carbonate . The alcohol is further reacted with 4-bromobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Addition Reactions: The double bonds in the aromatic rings can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl}ethyl)aniline
- 2-[4-[4,4-bis(4-fluorophenyl)butyl]-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide
- Bis(4-fluorophenyl)methane
Uniqueness
N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide is unique due to its specific substitution pattern and the presence of both fluorine and bromine atoms. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
90276-63-4 |
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Molecular Formula |
C23H20BrF2NO |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[4,4-bis(4-fluorophenyl)butyl]-4-bromobenzamide |
InChI |
InChI=1S/C23H20BrF2NO/c24-19-9-3-18(4-10-19)23(28)27-15-1-2-22(16-5-11-20(25)12-6-16)17-7-13-21(26)14-8-17/h3-14,22H,1-2,15H2,(H,27,28) |
InChI Key |
BVIHBASWMJKQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCNC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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